rac-trans-Sertraline
CAS No.: 79836-45-6
Cat. No.: VC20801658
Molecular Formula: C17H17Cl2N
Molecular Weight: 306.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79836-45-6 |
---|---|
Molecular Formula | C17H17Cl2N |
Molecular Weight | 306.2 g/mol |
IUPAC Name | (1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Standard InChI | InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 |
Standard InChI Key | VGKDLMBJGBXTGI-YVEFUNNKSA-N |
Isomeric SMILES | CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
Rac-trans-Sertraline is a racemic mixture containing equal amounts of two enantiomers that are mirror images of each other, specifically the (1R,4S) and (1S,4R) configurations of the trans isomer. The compound exists in both free base form and as a hydrochloride salt, with the latter being more commonly used in pharmaceutical formulations due to its improved stability and solubility characteristics.
Pharmacological Mechanism
Primary Mechanism of Action
The primary mechanism of action for rac-trans-Sertraline is presumed to be linked to its ability to inhibit the neuronal reuptake of serotonin. This inhibition results in increased serotonin concentrations in the synaptic cleft, enhancing serotonergic neurotransmission. The compound demonstrates selectivity for serotonin transporters, with only very weak effects on norepinephrine and dopamine neuronal reuptake .
Receptor Binding Profile
In receptor binding studies, rac-trans-Sertraline exhibits no significant affinity for adrenergic (alpha1, alpha2 & beta), cholinergic, GABA, dopaminergic, histaminergic, serotonergic (5-HT1A, 5-HT1B, 5-HT2), or benzodiazepine binding sites . This selective binding profile differentiates it from many other antidepressants and contributes to its specific side effect profile. At clinical doses, the compound blocks the uptake of serotonin into human platelets and, like most clinically effective antidepressants, downregulates brain norepinephrine and serotonin receptors in animals .
Pharmacokinetics
Absorption and Distribution
Following oral administration, rac-trans-Sertraline demonstrates predictable absorption and distribution patterns that contribute to its clinical utility. The compound reaches peak plasma concentrations several hours after administration, with consistent pharmacokinetic parameters across multiple dosing schedules.
Table 2: Pharmacokinetic Parameters of rac-trans-Sertraline
Therapeutic Applications
Clinical Uses
Rac-trans-Sertraline is classified as an antidepressant, antipanic, and antiobsessional agent . It is commonly used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The compound's selective mechanism of action and favorable side effect profile have contributed to its widespread use in clinical psychiatry.
Research Findings
Off-Target Effects
The research provides the first direct functional evidence that sertraline exerts non-specific effects—outside of its SSRI role—when examined at the resolution of single pre- and post-synaptic neurons . These findings are significant as they suggest that rac-trans-Sertraline may have broader neurological effects than previously understood, potentially explaining some of its clinical effects and side effects.
Synthesis and Production
Chemical Synthesis
The synthesis of rac-trans-Sertraline typically involves multiple chemical steps beginning with basic precursors. While specific industrial methods may vary, the compound is produced through controlled chemical reactions that maintain the desired stereochemical configuration of the final product. Quality control measures ensure that the final product meets pharmaceutical standards for purity and stereochemical composition.
Comparative Pharmacology
Relationship to Other SSRIs
Rac-trans-Sertraline belongs to the SSRI class of antidepressants but has a distinct chemical structure and slightly different pharmacological profile compared to other members of this class. Its specific binding characteristics and metabolic profile contribute to its unique therapeutic and side effect profile. While all SSRIs share the core mechanism of serotonin reuptake inhibition, their relative selectivity, potency, and ancillary effects on other neurotransmitter systems vary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume